molecular formula C15H18N4O B7758080 N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide

N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide

Cat. No.: B7758080
M. Wt: 270.33 g/mol
InChI Key: JVSOABPDWHKDEQ-UHFFFAOYSA-N
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Description

N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a cyclohexanecarboxamide group

Properties

IUPAC Name

N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-13-11-8-4-5-9-12(11)14(17-13)18-19-15(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,19,20)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSOABPDWHKDEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/2\C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This process can be further modified to introduce the cyclohexanecarboxamide group through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while reduction can produce amine-functionalized cyclohexanecarboxamide compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The isoindole moiety can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-aminoisoindol-1-ylidene)amino]cyclohexanecarboxamide stands out due to its unique combination of an isoindole moiety and a cyclohexanecarboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

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